N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide
Description
N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide is a chemical compound known for its unique structure and properties This compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-4-6-17(11-13)20(24)22-10-9-18-12-16-8-7-14(2)15(3)19(16)23-21(18)25/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXVNRFRKBKSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dimethyl and Oxo Groups: The dimethyl groups can be introduced via alkylation reactions, while the oxo group can be added through oxidation reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., alkyl halides) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may yield hydroxylated derivatives.
Scientific Research Applications
N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
- N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide
- N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide
Uniqueness
N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
